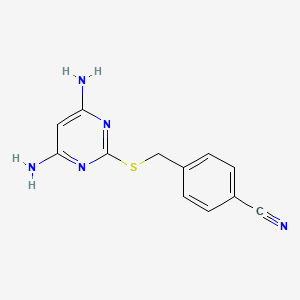
2,6-Diiodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diiodoaniline is an organic compound with the molecular formula C6H5I2N It is a derivative of aniline, where two iodine atoms are substituted at the 2 and 6 positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Diiodoaniline can be synthesized through the iodination of aniline. One common method involves the reaction of aniline with potassium dichloroiodate in dilute hydrochloric acid. This reaction is chemoselective and can produce this compound in good yield . Another method involves the direct iodination of aniline using iodine and sodium bicarbonate in water, followed by purification through crystallization .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diiodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of nitroanilines or quinones.
Coupling Products: Coupling reactions can produce biaryl compounds or other complex structures.
Aplicaciones Científicas De Investigación
2,6-Diiodoaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and active pharmaceutical ingredients.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions
Mecanismo De Acción
The mechanism of action of 2,6-diiodoaniline depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In biological systems, it can interact with enzymes or proteins, potentially inhibiting their activity. The iodine atoms play a crucial role in these interactions, often enhancing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Diiodoaniline
- 2,5-Diiodoaniline
- 2,6-Diiodo-4-nitroaniline
- 2,4,6-Triiodoaniline
Uniqueness
2,6-Diiodoaniline is unique due to the specific positioning of the iodine atoms, which influences its chemical reactivity and physical properties. Compared to other diiodoanilines, it may exhibit different reactivity patterns and applications. For instance, this compound is particularly useful in coupling reactions due to the steric and electronic effects of the iodine atoms .
Propiedades
Fórmula molecular |
C6H5I2N |
|---|---|
Peso molecular |
344.92 g/mol |
Nombre IUPAC |
2,6-diiodoaniline |
InChI |
InChI=1S/C6H5I2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 |
Clave InChI |
FIDMLQVSXXHZDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


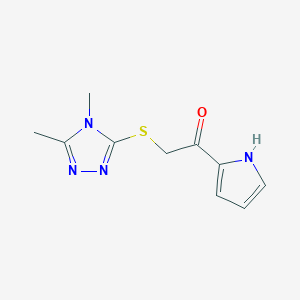
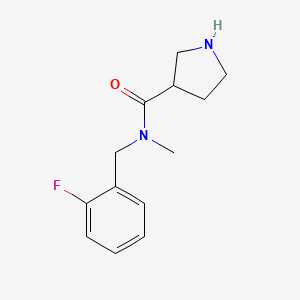
![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)

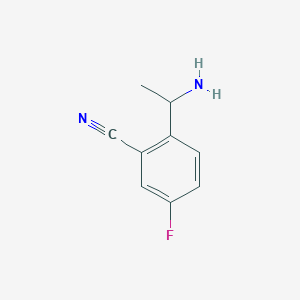
![n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide](/img/structure/B14907289.png)
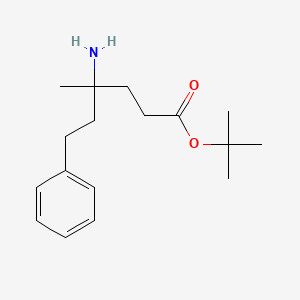
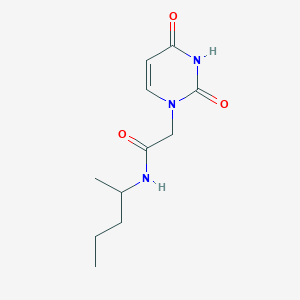
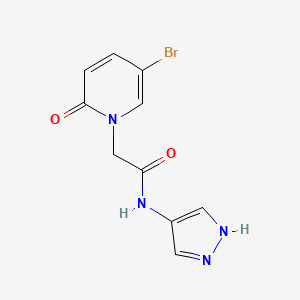
![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)

![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)

